molecular formula C16H20O6 B12339557 alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-

alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-

Katalognummer: B12339557
Molekulargewicht: 308.33 g/mol
InChI-Schlüssel: OMBCPFYQIULSGV-AQGHMYMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]-: is a derivative of mannose, a type of sugar molecule. This compound is known for its unique structure, which includes an allyl group and a phenylmethylene group. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- typically involves the reaction of mannose derivatives with allyl and phenylmethylene groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl and phenylmethylene groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes involved in carbohydrate metabolism .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- is unique due to the presence of both allyl and phenylmethylene groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and binding interactions, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C16H20O6

Molekulargewicht

308.33 g/mol

IUPAC-Name

(2R,4aR,6S,7S,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2/t11-,12-,13+,14-,15-,16+/m1/s1

InChI-Schlüssel

OMBCPFYQIULSGV-AQGHMYMLSA-N

Isomerische SMILES

C=CCO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O

Kanonische SMILES

C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.